molecular formula C6H15ClN2O B6251475 3-amino-N,3-dimethylbutanamide hydrochloride CAS No. 2728230-47-3

3-amino-N,3-dimethylbutanamide hydrochloride

Cat. No.: B6251475
CAS No.: 2728230-47-3
M. Wt: 166.6
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Description

3-amino-N,3-dimethylbutanamide hydrochloride is a chemical compound with a molecular formula of C6H14ClNO. It is a derivative of butanamide, featuring an amino group and two methyl groups attached to the butanamide backbone. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,3-dimethylbutanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-dimethylaminobutanamide.

    Amination: The 3-dimethylaminobutanamide undergoes an amination reaction where an amino group is introduced. This can be achieved using reagents such as ammonia or an amine donor under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-amino-N,3-dimethylbutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N,3-dimethylbutanamide
  • 4-amino-N,N-dimethylbutanamide hydrochloride
  • 2-amino-3,3-dimethylbutanamide hydrochloride

Uniqueness

3-amino-N,3-dimethylbutanamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

2728230-47-3

Molecular Formula

C6H15ClN2O

Molecular Weight

166.6

Purity

95

Origin of Product

United States

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